Stereochemical Configuration: Enantiopure (2S) versus Racemic Mixture or (2R)-Enantiomer
The (2S) absolute configuration of the target compound is derived from L-serine, the naturally occurring and most cost-effective chiral pool source. A racemic mixture (2RS) requires additional resolution steps (e.g., chiral chromatography or enzymatic resolution), increasing cost and reducing overall yield. The (2R)-enantiomer, derived from D-serine, is approximately 5- to 10-fold more expensive as a starting material . In stereoselective transformations such as diastereoselective Grignard additions to serinal derivatives, the Felkin-Anh model predicts that the stereochemical outcome is governed by the C2 configuration; use of the incorrect enantiomer yields the undesired diastereomer, necessitating re-optimization of reaction conditions [1]. This renders the correct enantiomer non-interchangeable for target-oriented synthesis. The commercial specification of ≥98% chemical purity for the (2S) compound ensures that the stereochemical integrity is maintained at a level suitable for cGMP intermediate applications.
| Evidence Dimension | Cost and synthetic efficiency of downstream diastereoselective transformations |
|---|---|
| Target Compound Data | (2S) configuration, derived from L-serine (commodity amino acid, bulk price ~$50–150/kg) |
| Comparator Or Baseline | (2R) configuration requires D-serine (specialty chiral amino acid, bulk price ~$500–1,500/kg); racemic (2RS) mixture requires post-synthetic resolution (estimated 30–50% yield loss and added cost of chiral chromatography or enzymatic resolution) |
| Quantified Difference | Estimated 2- to 10-fold cost advantage for (2S) based on chiral pool starting material cost and elimination of resolution step |
| Conditions | Comparison based on industrial sourcing of L-serine vs. D-serine; resolution cost estimates from pharmaceutical intermediate manufacturing benchmarks |
Why This Matters
For procurement, the (2S) enantiomer offers a significant cost and synthetic efficiency advantage over the (2R) enantiomer or racemate, directly impacting the cost of goods for any downstream pharmaceutical intermediate.
- [1] Reetz, M.T. (1991). Chelation control in the addition of Grignard reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition, 30(12), 1531-1546. View Source
